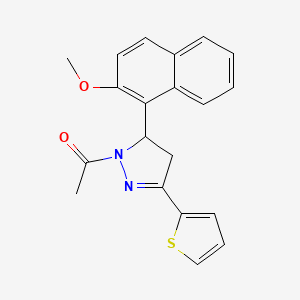
1-(5-(2-methoxynaphthalen-1-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several structural components including a methoxynaphthalene, a thiophene, and a pyrazole ring. Methoxynaphthalene is a naphthalene molecule with a methoxy group attached, thiophene is a five-membered ring with four carbon atoms and one sulfur atom, and pyrazole is a class of organic compounds with the formula C3H3N2H. The presence of these functional groups could confer specific chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The methoxynaphthalene and thiophene components are aromatic, meaning they have a cyclic, planar structure with delocalized π electrons. The pyrazole ring is also aromatic and might contribute to the overall stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific positions of the functional groups and the nature of the substituents. The methoxy group on the naphthalene ring might direct electrophilic aromatic substitution reactions to certain positions. The thiophene and pyrazole rings might also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence and position of functional groups, and the overall charge distribution could affect properties like solubility, melting point, boiling point, and stability .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
One of the primary applications involves the synthesis of novel compounds using 1-(5-(2-methoxynaphthalen-1-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone as a key intermediate and evaluating their antimicrobial properties. Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various bacterial and fungal strains. For example, compounds synthesized from similar structures have demonstrated excellent activity against bacteria and fungi compared to other derivatives, indicating the potential for developing new antimicrobial agents (Ashok et al., 2014); (Desai et al., 2017).
Antitubercular Agents
Another critical application is the synthesis of compounds with antitubercular properties. Researchers have synthesized various substituted derivatives that showed significant in vitro activity against the Mycobacterium tuberculosis H37Rv strain. This suggests the compound's derivatives could serve as a base for developing new antitubercular agents, contributing to the fight against tuberculosis, a major global health challenge (Maurya et al., 2013).
Solid-State Fluorescence
The compound's derivatives have also been explored for their solid-state fluorescence properties. By synthesizing and crystallizing derivatives, researchers have obtained crystals with different fluorescent colors, indicating applications in developing fluorescent materials for various technological uses. The study of these properties contributes to the broader field of materials science, especially in designing new materials with specific optical properties (Dong et al., 2012).
Chemical Synthesis and Methodology Development
Research has also focused on the chemical synthesis and methodology development involving this compound, aiming to create novel synthetic routes and compounds with potential biological activities. These studies are crucial for expanding the chemical space and understanding the compound's versatility in synthesizing a wide range of derivatives with various applications (Puthran et al., 2019).
Direcciones Futuras
The study of novel compounds like this one is crucial for the development of new materials, pharmaceuticals, and other products. Future research could involve synthesizing the compound, characterizing its physical and chemical properties, studying its reactivity, and testing its biological activity .
Propiedades
IUPAC Name |
1-[3-(2-methoxynaphthalen-1-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-13(23)22-17(12-16(21-22)19-8-5-11-25-19)20-15-7-4-3-6-14(15)9-10-18(20)24-2/h3-11,17H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWLHUYDQSXMFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CS2)C3=C(C=CC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(2-methoxynaphthalen-1-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

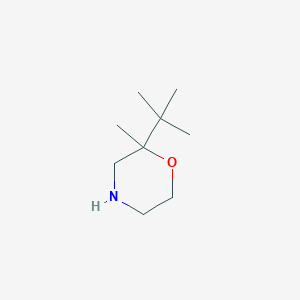
![N-(cyanomethyl)-2-[(furan-2-yl)formamido]-3-phenylpropanamide](/img/structure/B2957351.png)
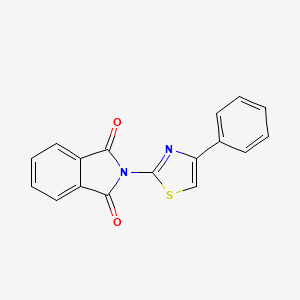
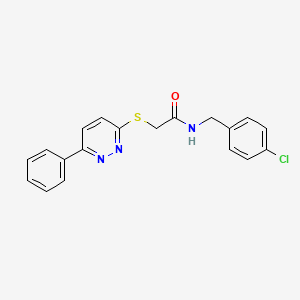
![N-(4-ethoxyphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2957355.png)
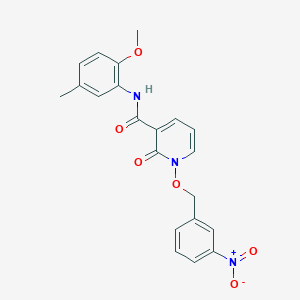
![N-phenethyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2957361.png)

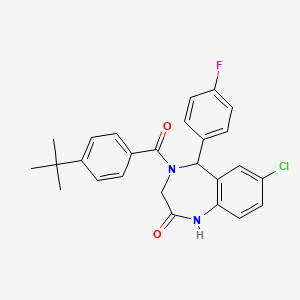
![2-(4-fluorophenyl)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2957365.png)
![N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-8-(m-tolylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2957368.png)


![2-(3-fluorophenyl)-3-oxo-N-(2-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2957373.png)